4-(Trifluoromethoxy)aniline-15N
CAS No.: 1246815-55-3
Cat. No.: VC0030195
Molecular Formula: C7H6F3NO
Molecular Weight: 178.119
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1246815-55-3 |
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Molecular Formula | C7H6F3NO |
Molecular Weight | 178.119 |
IUPAC Name | 4-(trifluoromethoxy)aniline |
Standard InChI | InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2/i11+1 |
Standard InChI Key | XUJFOSLZQITUOI-KHWBWMQUSA-N |
SMILES | C1=CC(=CC=C1N)OC(F)(F)F |
Introduction
Basic Properties and Chemical Identity
4-(Trifluoromethoxy)aniline-15N is characterized by its unique molecular structure featuring a nitrogen-15 isotope in the amino group. The compound has distinct identification parameters that differentiate it from its non-labeled counterpart.
Structural Identification
The compound 4-(Trifluoromethoxy)aniline-15N is identified by the following properties:
Property | Value |
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CAS Number | 1246815-55-3 |
Molecular Formula | C7H6F3¹⁵NO |
Molecular Weight | 178.117 g/mol |
SMILES Notation | C1=C(C=CC(=C1)OC(F)(F)F)[15NH2] |
InChI | InChI=1S/C7H6F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h1-4H,11H2/i11+1 |
InChIKey | XUJFOSLZQITUOI-KHWBWMQUSA-N |
The structure consists of a benzene ring with a trifluoromethoxy (OCF₃) group at the para position relative to an amino group containing the nitrogen-15 isotope . This isotopic labeling is crucial for tracing the compound in metabolic studies and pharmaceutical research.
Physical Properties
4-(Trifluoromethoxy)aniline-15N exhibits several notable physical properties that influence its handling and applications:
Physical Property | Characteristic |
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Physical State | Brown liquid |
Density | 1.3±0.1 g/cm³ |
Polarizability | 14.9±0.5 10⁻²⁴cm³ |
Solubility | Soluble in chloroform, dichloromethane, methanol |
These physical characteristics make the compound suitable for various laboratory applications and analytical procedures, particularly in situations requiring high-resolution detection of nitrogen-containing metabolites .
Synthesis and Preparation Methods
The synthesis of 4-(Trifluoromethoxy)aniline-15N involves specialized techniques to incorporate the nitrogen-15 isotope into the molecular structure.
Conventional Synthesis Routes
While specific synthesis pathways for the 15N-labeled variant aren't fully detailed in the available literature, the compound can be prepared through adaptation of conventional routes used for the non-labeled variant. The synthesis typically begins with appropriate precursors containing the trifluoromethoxy group, followed by incorporation of the nitrogen-15 isotope through specialized reagents .
A patent (WO2016125185A2) describes processes for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds, which could be adapted for isotopic labeling . The general approach often involves:
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Starting with a suitable trifluoromethoxy-substituted benzene derivative
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Introduction of a nitrogen-containing group that can be converted to an amine
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Incorporation of the nitrogen-15 isotope through isotope exchange or direct introduction
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Purification of the final product through recrystallization or chromatography
Industrial Production Considerations
The industrial production of 4-(Trifluoromethoxy)aniline-15N requires specialized facilities capable of handling isotopically labeled compounds. The process involves careful control of reaction conditions to maximize yield and isotopic purity. Given its specialized nature, the compound is typically produced in small batches for research purposes rather than large-scale industrial production .
Applications in Scientific Research
4-(Trifluoromethoxy)aniline-15N has significant applications across multiple scientific domains, particularly in pharmaceutical development and metabolic studies.
Pharmaceutical Applications
The compound serves as an important intermediate in pharmaceutical synthesis:
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It is used as an intermediate in the production of Riluzole, a medication used for treating amyotrophic lateral sclerosis (ALS)
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It functions as a reference substance for drug impurities and as a reagent in biological and pharmaceutical research
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It can be employed in the development of labeled pharmaceuticals for tracing metabolic pathways
Analytical Chemistry Applications
In analytical chemistry, the nitrogen-15 labeled compound provides several advantages:
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The isotope enables enhanced detection sensitivity in mass spectrometry
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It serves as an internal standard for quantitative analysis
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It allows for the unambiguous tracking of nitrogen atoms in reaction mechanisms and metabolic transformations
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It facilitates the study of nitrogen exchange processes in chemical and biochemical systems
Metabolic and Pharmacokinetic Studies
The nitrogen-15 label makes 4-(Trifluoromethoxy)aniline-15N particularly valuable for metabolic studies:
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It enables researchers to track the fate of the nitrogen atom through metabolic pathways
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It helps distinguish between endogenous and exogenous nitrogen sources in biological systems
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It assists in identifying metabolites derived from the parent compound
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It supports the elucidation of drug metabolism mechanisms through isotope tracing
Chemical Reactivity and Transformations
Understanding the chemical behavior of 4-(Trifluoromethoxy)aniline-15N is essential for its effective utilization in research and synthesis applications.
Common Reactions
The reactivity of 4-(Trifluoromethoxy)aniline-15N is largely dictated by its amino group and the trifluoromethoxy substituent:
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Nitration: The compound can undergo nitration to form 4-(Trifluoromethoxy)nitrobenzene-15N (CAS: 1246818-41-6)
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Acylation: The amino group readily undergoes acylation to form amides
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Diazotization: The primary amine can be converted to a diazonium salt, which serves as an intermediate for further functionalization
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Alkylation: N-methylation can produce derivatives such as N-Methyl-4-(trifluoromethoxy)aniline (CAS: 41419-59-4)
Structural Modifications
Various structural modifications can be introduced to create derivatives with altered properties:
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The amino group can be functionalized to produce a variety of secondary and tertiary amines
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The benzene ring can undergo electrophilic aromatic substitution reactions, though the trifluoromethoxy group exerts a deactivating effect
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The labeled compound can be incorporated into more complex structures as a building block for labeled pharmaceuticals and research chemicals
Physical and Spectroscopic Properties
The physical and spectroscopic properties of 4-(Trifluoromethoxy)aniline-15N are crucial for its identification, characterization, and application in various analytical techniques.
Spectroscopic Characteristics
The nitrogen-15 isotope imparts unique spectroscopic properties that distinguish this compound from its non-labeled counterpart:
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NMR Spectroscopy: The 15N nucleus has a spin of 1/2 and provides enhanced sensitivity in NMR experiments compared to the more common 14N isotope. This allows for detailed structural studies and reaction monitoring
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Mass Spectrometry: The compound shows characteristic mass shifts due to the 15N isotope, with a molecular ion peak at m/z 178.12, which is one mass unit higher than the non-labeled variant
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IR Spectroscopy: The compound exhibits characteristic absorption bands for the amino group and trifluoromethoxy moiety, with the 15N isotope causing subtle shifts in the N-H stretching frequencies
Hazard Type | Classification |
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Signal Word | Warning |
Hazard Statements | H303+H313+H333 (May be harmful if swallowed, in contact with skin or if inhaled) |
Safety Statements | P264+P280+P305+P351+P338+P337+P313 |
This classification indicates that while the compound poses moderate hazards, appropriate precautions should be taken during handling .
Supplier | Catalog Number | Package Size | Price Range (as of 2025) |
---|---|---|---|
Bio-Fount | HCC349909-5mg | 5mg | ¥1,995.00 |
BenchChem | B565486 | Various | Not specified |
BOC Sciences | BLP-002813 | Various | Not specified |
Santa Cruz Biotechnology | Not specified | Not specified | Not specified |
The availability may vary by region and supplier, with some offering custom synthesis options for larger quantities .
Related Compounds
Several structurally related compounds are commercially available and may be relevant for comparative studies:
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4-(Trifluoromethoxy)nitrobenzene-15N (CAS: 1246818-41-6)
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4-(Trifluoromethoxy)aniline (non-labeled, CAS: 461-82-5)
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N-Methyl-4-(trifluoromethoxy)aniline (CAS: 41419-59-4)
Research Applications and Case Studies
4-(Trifluoromethoxy)aniline-15N has been utilized in various research contexts, demonstrating its versatility and importance in scientific investigations.
Metabolic Studies
The compound has been employed in metabolic studies to track the transformation of nitrogen-containing pharmaceuticals:
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Research has utilized the 15N label to identify and quantify metabolites excreted in urine following administration of related compounds
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The metabolism of 4-trifluoromethoxyaniline and related compounds has been studied using a combination of 19F, 1H NMR, and HPLC-NMR spectroscopic approaches
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These studies have provided valuable insights into metabolic pathways and biotransformation mechanisms
Pharmaceutical Development
In pharmaceutical research, the compound has contributed to the development of several bioactive molecules:
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It has been used in the synthesis of CXCR2 antagonists, which are potential therapeutic agents for inflammatory diseases
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It has applications in the development of CD4-gp120 binding inhibitors, which have potential as HIV treatments
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As an intermediate in Riluzole synthesis, it contributes to the production of an important medication for ALS patients
Future Research Directions
The unique properties of 4-(Trifluoromethoxy)aniline-15N suggest several promising avenues for future research and applications.
Advanced Imaging Applications
The nitrogen-15 label could be leveraged for advanced imaging techniques:
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Development of 15N-based magnetic resonance imaging (MRI) contrast agents
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Application in position emission tomography (PET) when incorporated into suitable molecular frameworks
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Utilization in multi-modal imaging approaches combining different spectroscopic and imaging techniques
Expanded Pharmaceutical Applications
Future pharmaceutical applications might include:
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Development of dual-labeled compounds incorporating both 15N and other isotopes (e.g., 13C, 2H) for comprehensive metabolic tracking
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Design of targeted drug delivery systems utilizing the unique properties of the trifluoromethoxy group
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Creation of advanced pro-drugs that leverage the reactivity of the amino group for site-specific activation
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